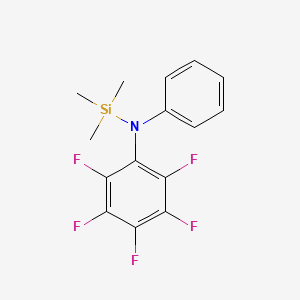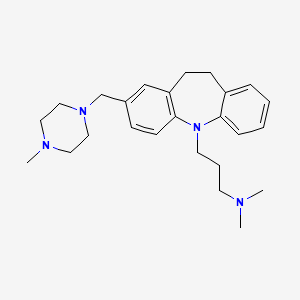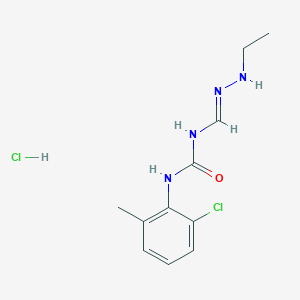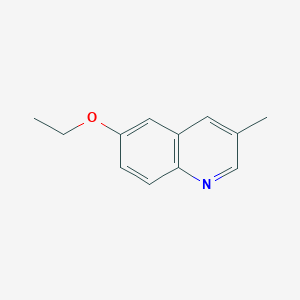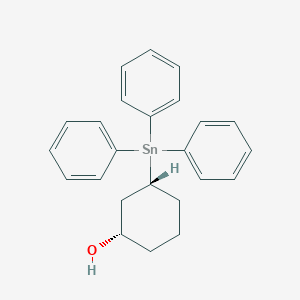
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a cyclohexanol moiety bonded to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with triphenylstannyl lithium or triphenylstannyl chloride under controlled conditions. The stereochemistry of the product is influenced by the choice of reagents and reaction conditions.
Cyclohexanone and Triphenylstannyl Lithium: This method involves the addition of triphenylstannyl lithium to cyclohexanone, followed by stereoselective reduction to yield the desired product.
Cyclohexanone and Triphenylstannyl Chloride: In this approach, cyclohexanone is reacted with triphenylstannyl chloride in the presence of a base to form the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers or derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various stereoisomers.
Aplicaciones Científicas De Investigación
Chemistry
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is used as a reagent in organic synthesis for the formation of complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
In biological research, organotin compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. The specific applications of this compound in biology may involve its use as a probe or intermediate in biochemical studies.
Medicine
While organotin compounds have shown promise in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop safer derivatives with potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and triphenylstannyl groups. These interactions can influence various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin Hydroxide: Similar in structure but lacks the cyclohexanol moiety.
Cyclohexylstannane: Contains a cyclohexyl group bonded to tin but lacks the triphenyl groups.
Triphenylstannyl Methanol: Similar but with a methanol moiety instead of cyclohexanol.
Uniqueness
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the combination of cyclohexanol and triphenylstannyl groups
Propiedades
Número CAS |
64739-01-1 |
|---|---|
Fórmula molecular |
C24H26OSn |
Peso molecular |
449.2 g/mol |
Nombre IUPAC |
(1S,3R)-3-triphenylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2,6-7H,1,3-5H2;3*1-5H;/t6-;;;;/m1..../s1 |
Clave InChI |
SXCDJIBFOAQFQR-CZNRRTBNSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H](C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canónico |
C1CC(CC(C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
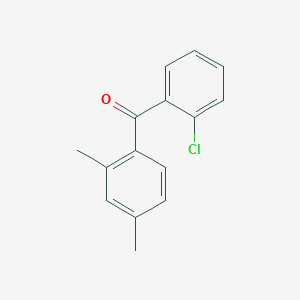
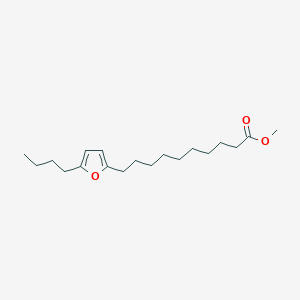
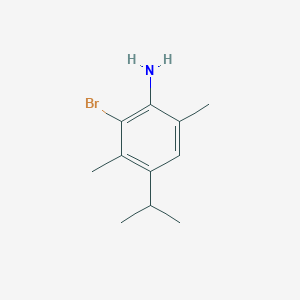
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

